molecular formula C21H21N3O4 B2890776 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874622-90-9

4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2890776
CAS No.: 874622-90-9
M. Wt: 379.416
InChI Key: LGIKISZAFDOGLW-UHFFFAOYSA-N
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Description

4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxyphenyl group, a hydroxyethyl group, and a tetrahydropyrrolopyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the benzyloxyphenyl and hydroxyethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxyphenyl group can be reduced to form a phenyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the benzyloxyphenyl group can produce a phenyl derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrrolopyrimidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The pyrrolopyrimidine core may mimic natural substrates or inhibitors, leading to modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • 4-(4-hydroxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Uniqueness

4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-11-10-24-12-17-18(20(24)26)19(23-21(27)22-17)15-6-8-16(9-7-15)28-13-14-4-2-1-3-5-14/h1-9,19,25H,10-13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIKISZAFDOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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